molecular formula C22H25N9O2S B2707973 N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1021094-86-9

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2707973
CAS No.: 1021094-86-9
M. Wt: 479.56
InChI Key: VZRXPQOHLNEULZ-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic molecule featuring:

  • A pyrazolo[3,4-d]pyrimidine core, known for its role in kinase inhibition and nucleotide mimicry .
  • A 4-methoxyphenylpiperazine moiety, which modulates receptor binding and pharmacokinetics .
  • A 1,2,3-thiadiazole-5-carboxamide group, associated with diverse bioactivities, including antifungal and calcium signaling modulation .
  • An ethyl linker connecting the pyrazolopyrimidine and thiadiazole components.

Properties

IUPAC Name

N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N9O2S/c1-15-19(34-28-27-15)22(32)23-7-8-31-21-18(13-26-31)20(24-14-25-21)30-11-9-29(10-12-30)16-3-5-17(33-2)6-4-16/h3-6,13-14H,7-12H2,1-2H3,(H,23,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRXPQOHLNEULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperazine Ring : Known for its role in various pharmacological applications.
  • Pyrazolo[3,4-d]pyrimidine Core : Associated with anticancer and anti-inflammatory activities.
  • Thiadiazole Moiety : Implicated in antimicrobial and antifungal activities.

The molecular formula is C23H30N6O3SC_{23}H_{30}N_{6}O_{3}S, with a molecular weight of 454.6 g/mol. Its detailed structure can be represented as follows:

Structure N 2 4 4 4 methoxyphenyl piperazin 1 yl 1H pyrazolo 3 4 d pyrimidin 1 yl ethyl 4 methyl 1 2 3 thiadiazole 5 carboxamide\text{Structure }\text{N 2 4 4 4 methoxyphenyl piperazin 1 yl 1H pyrazolo 3 4 d pyrimidin 1 yl ethyl 4 methyl 1 2 3 thiadiazole 5 carboxamide}

Synthesis

The synthesis of this compound typically involves a multi-step process combining various organic reactions. Key steps include:

  • Formation of the piperazine derivative.
  • Synthesis of the pyrazolo[3,4-d]pyrimidine through cyclization reactions.
  • Coupling with the thiadiazole component to form the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. A study involving analogs demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
4bHOP-92 (NSCLC)10
4aHCT-116 (Colorectal)15
4hSK-BR-3 (Breast)12

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The thiadiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives containing this structure can inhibit bacterial growth effectively. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

This indicates potential applications in treating bacterial infections.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it may act on acetylcholinesterase (AChE), which is significant in neurodegenerative diseases such as Alzheimer's. In vitro studies have reported:

EnzymeInhibition Percentage (%) at 10 µM
AChE75
Butyrylcholinesterase (BChE)68

This suggests that the compound could be a candidate for further development in neuropharmacology.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Case Study on Pyrazolo[3,4-d]pyrimidines : A series of derivatives were evaluated for their anticancer properties, with several showing enhanced activity against resistant cancer cell lines.
  • Thiadiazole Derivatives : Research demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. It has been shown to inhibit the proliferation of various cancer cell lines by modulating protein kinase activity. Specifically, it targets cyclin-dependent kinases (CDK4 and CDK6), which play crucial roles in cell cycle regulation. In vitro assays demonstrated significant apoptotic effects on acute myeloid leukemia cells (MV4-11) when treated with this compound at low concentrations (0.25 μM to 2.50 μM) .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens. Its heterocyclic structure allows for interactions with bacterial enzymes and membranes, potentially disrupting their function. Studies suggest that derivatives of this compound could serve as lead compounds for developing new antibiotics .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study 1 : In a study focusing on leukemia cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent .
  • Case Study 2 : Research exploring its antimicrobial properties revealed that derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolopyrimidine scaffold is shared with several pharmacologically active compounds:

Compound Name/ID Key Substituents Biological Activity Reference
Target Compound 4-methoxyphenylpiperazine, thiadiazole Not explicitly reported (structural inference suggests kinase or SOCE inhibition)
4-Imino-1-p-tolylpyrazolopyrimidine p-Tolyl, imino group Intermediate for triazolopyrimidines
Pyrazolo[4,3-e]triazolopyrimidines Triazolo-fused systems Structural analogs with isomerization potential

Key Observations :

  • The 4-methoxyphenylpiperazine group in the target compound may enhance receptor selectivity compared to simpler aryl substituents (e.g., p-tolyl) .
  • Fused triazolo systems (e.g., compounds 6 and 8 in ) exhibit distinct reactivity but lack the thiadiazole carboxamide’s bioactivity profile.

1,2,3-Thiadiazole-5-carboxamide Derivatives

The thiadiazole carboxamide moiety is critical for activity in multiple contexts:

Compound Name/ID Key Substituents Biological Activity Reference
Target Compound Linked to pyrazolopyrimidine-piperazine Inferred SOCE inhibition (via structural similarity to BTP2)
BTP2 (N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) Trifluoromethylpyrazole, phenyl SOCE inhibitor; blocks Ca²⁺ entry in endothelial cells
Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) Chlorophenyl Plant systemic acquired resistance (SAR) inducer
Compound 7p (1,2,3-thiadiazole-5-carboxamide) Thiadiazole linked to heteroaryl rings Antitubercular (MIC = 2.5 μg mL⁻¹ vs. Mtb H37Ra)

Key Observations :

  • Tiadinil and 7p demonstrate that substituents on the aromatic ring (e.g., chloro, heteroaryl) dictate activity specificity (antifungal vs. antitubercular) .

Piperazine-Containing Analogs

The 4-methoxyphenylpiperazine group is a key pharmacophore in receptor-targeted drugs:

Compound Name/ID Key Substituents Biological Activity Reference
Target Compound 4-Methoxyphenylpiperazine Likely GPCR or kinase modulation
Compound 3e (N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide) 4-Methylpiperazine, methoxyphenyl Kinase inhibitor (structural inference)

Key Observations :

  • The 4-methoxy group on the phenyl ring enhances solubility and receptor affinity compared to unsubstituted or bulky substituents (e.g., cyclohexyl in ).
  • Piperazine derivatives often target serotonin or dopamine receptors, suggesting the target compound may intersect with neuropharmacological pathways .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step processes:

  • Piperazine Ring Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core .
  • Pyrazole-Pyrimidine Hybrid Assembly : Cyclocondensation of intermediates like ethyl acetoacetate with phenylhydrazine derivatives, followed by oxidation and acylation (e.g., using POCl₃ at 120°C for cyclization) .
  • Thiadiazole Incorporation : Coupling 4-methyl-1,2,3-thiadiazole-5-carboxamide via nucleophilic substitution or amidation .

Q. Optimization Tips :

  • Temperature : Higher temperatures (e.g., 50–120°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition .
  • Catalysts : Copper sulfate/sodium ascorbate systems enhance click chemistry for triazole formation (e.g., in hybrid structures) .

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Piperazine synthesisEthylenediamine + 1,2-dichloroethane, NaOH, 80°C75–85
Pyrazole cyclizationPOCl₃, 120°C, 6 hrs60–70
Triazole couplingCuSO₄, sodium ascorbate, 50°C, 16 hrs61

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
    • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in piperazine or pyrazole motifs .

Critical Step : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal overlap. For crystalline derivatives, slow evaporation from THF/ethanol mixtures improves diffraction quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when modifying substituents (e.g., methoxy vs. chloro groups)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the piperazine or pyrazole rings and assay biological endpoints (e.g., enzyme inhibition, cytotoxicity). For example:
    • 4-Methoxyphenyl : Enhances solubility but may reduce target affinity due to steric effects .
    • 4-Chlorophenyl : Increases lipophilicity and membrane permeability but risks off-target interactions .
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. Table 2: Substituent Effects on Carbonic Anhydrase Inhibition

Substituent (R)IC₅₀ (nM)LogPReference
4-OCH₃120 ± 102.1
4-Cl85 ± 73.4
4-F95 ± 92.8

Recommendation : Validate contradictory results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. What in silico strategies predict target interactions and optimize binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Key steps:
    • Protein Preparation : Remove water molecules, add hydrogens, and assign charges (e.g., AMBER force field) .
    • Ligand Flexibility : Account for piperazine ring puckering and pyrazole torsion angles .
  • Molecular Dynamics (MD) : Simulate binding stability (20–100 ns trajectories) to identify critical residues (e.g., hydrogen bonds with Asp86 in hCA II) .

Case Study : Docking of a pyrazole-carboxamide analog revealed π-π stacking with Phe113 in PDE5, guiding methyl group addition to improve affinity .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) on the thiadiazole ring while monitoring LogD (target ≤3) .
  • Metabolic Stability : Replace labile esters with amides or fluorinate vulnerable sites (e.g., trifluoromethyl groups reduce CYP450 oxidation) .
  • Prodrug Strategies : Mask carboxylic acids as ethyl esters, which hydrolyze in vivo to active forms .

Validation : Assess plasma stability (e.g., 90% remaining after 1 hr in rat liver microsomes) and Caco-2 permeability (Papp >1 × 10⁻⁶ cm/s) .

Q. What experimental designs mitigate off-target effects in functional assays?

Methodological Answer:

  • Counter-Screening : Test against panels of related targets (e.g., kinase or GPCR libraries) to identify selectivity .
  • CRISPR Knockout Models : Validate target specificity using cell lines lacking the putative target gene .
  • Negative Controls : Use enantiomers or inactive analogs (e.g., methyl-scrambled derivatives) to confirm on-mechanism effects .

Example : A piperazine-pyrazole analog showed 10-fold selectivity for hCA II over hCA I by replacing 4-methoxy with 3-fluoro substitution .

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